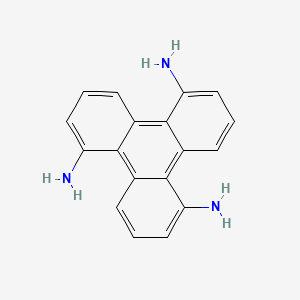

Triphenylene-1,5,9-triamine

Description

Significance of Triphenylene-1,5,9-triamine in Advanced Chemical Sciences

Triphenylene-1,5,9-triamine is an organic compound with the molecular formula C₁₈H₁₅N₃. smolecule.com It is distinguished by a triphenylene (B110318) core, which is composed of four fused benzene (B151609) rings, and three amine groups attached at the 1, 5, and 9 positions. smolecule.com This specific arrangement of amine groups enhances the compound's reactivity and its solubility in different solvents, making it a significant molecule in both organic synthesis and materials science. smolecule.com

The compound serves as a crucial intermediate or building block in several areas of advanced chemical research. smolecule.com Its unique structure is leveraged in the synthesis of complex organic molecules and materials with specialized functionalities. smolecule.com For instance, it is utilized in the production of certain dyes, pigments, and polymers that require high thermal stability. smolecule.com Furthermore, its inherent properties make it a candidate for applications in the field of organic electronics. smolecule.com

Overview of Polycyclic Aromatic Hydrocarbon (PAH) Amine Architectures in Contemporary Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds made up of two or more fused aromatic rings. mdpi.commdpi.comresearchgate.net The molecular structure of these compounds, characterized by interconnected aromatic rings, is the source of their chemical stability. researchgate.net In contemporary research, there is significant interest in modifying these fundamental PAH structures to fine-tune their properties for specific applications.

A widely used strategy to enhance the properties of PAHs is the introduction of heteroatoms, such as nitrogen, into their molecular framework. rsc.org Incorporating nitrogen, often in the form of amine groups, creates PAH amine architectures. This modification can significantly alter the electronic, structural, and chemical properties of the parent PAH, leading to new functionalities. rsc.org The presence of amine groups can increase reactivity and the potential for the molecule to bind to other targets. Heterocyclic amines (HAs), which consist of at least one heterocyclic ring, an aromatic ring, and an amino group, can be formed during high-temperature processes. mdpi.com The development of nitrogen-containing PAHs, including those with bowl-shaped structures, has become a major focus in materials and supramolecular science due to their unique properties and potential for creating advanced materials. rsc.org

Scope of Academic Inquiry for Triphenylene-1,5,9-triamine in Materials and Supramolecular Chemistry

The academic and research interest in Triphenylene-1,5,9-triamine is largely concentrated in the fields of materials science and supramolecular chemistry. smolecule.comambeed.com Its C₃-symmetric structure and the presence of reactive amine groups make it a highly valuable building block, or monomer, for the construction of Covalent Organic Frameworks (COFs). smolecule.comambeed.com COFs are a class of porous, crystalline polymers with potential uses in gas storage, chemical separations, and catalysis. smolecule.com Research indicates that COFs synthesized from Triphenylene-1,5,9-triamine exhibit good stability and properties that can be systematically tuned. smolecule.com

In materials science, the compound's fluorescent properties are being actively explored for optoelectronic applications, such as in the development of organic light-emitting diodes (OLEDs). smolecule.com In supramolecular chemistry, the focus is on how the molecule's defined geometry and hydrogen-bonding capabilities can be used to construct larger, well-defined assemblies. beilstein-journals.org The rigid and C₃-symmetric nature of the triphenylene core is advantageous for creating pre-organized host-guest systems and molecular receptors. beilstein-journals.org For example, triphenylene-based structures have been investigated for their ability to form cavities that can selectively bind other molecules, functioning as chemical sensors. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

triphenylene-1,5,9-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQXBGIHSVUGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Engineering

Established Synthetic Pathways to Triphenylene-1,5,9-triamine

The synthesis of triphenylene-1,5,9-triamine is primarily achieved through two well-established routes: the nitration and subsequent reduction of triphenylene (B110318) derivatives and amidation reactions.

Nitration and Subsequent Reduction Strategies from Triphenylene Derivatives

A prevalent and effective method for synthesizing triphenylene-1,5,9-triamine involves a two-step process starting from a triphenylene core. evitachem.com The initial step is the nitration of triphenylene to produce 1,5,9-trinitrotriphenylene. rsc.org This intermediate is then subjected to a reduction reaction to convert the nitro groups into the desired amine functionalities.

One common approach for the reduction of 1,5,9-trinitrotriphenylene utilizes nickel acetate (B1210297) in a solvent mixture of tetrahydrofuran (B95107) and methanol. smolecule.com Another established method employs activated palladium on carbon in a solution of ethyl acetate and ethanol, with hydrazine (B178648) hydrate (B1144303) added dropwise to the heated mixture. rsc.org This reduction process typically yields triphenylene-1,5,9-triamine as a light yellow solid. rsc.org

Table 1: Comparison of Reduction Methods for 1,5,9-Trinitrotriphenylene

| Reagent | Solvent System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nickel Acetate | Tetrahydrofuran/Methanol | - | Triphenylene-1,5,9-triamine | - | smolecule.com |

| Activated Palladium on Carbon / Hydrazine Hydrate | Ethyl Acetate/Ethanol | Reflux | Triphenylene-1,5,9-triamine | 80% | rsc.org |

Amidation Reactions and Related Approaches

Amidation reactions offer an alternative pathway to introduce amine functionalities onto the triphenylene scaffold. smolecule.com This can involve the direct reaction of a triphenylene derivative with ammonia (B1221849) or primary amines under specific conditions. smolecule.com A related approach involves the synthesis of N,N',N''-(Triphenylene-1,5,9-triyl)trialkanamides or tribenzamides, which can then be hydrolyzed to yield the target triamine. For instance, triphenylene-1,5,9-triamine can be reacted with hexanoyl chloride in the presence of triethylamine (B128534) and anhydrous DMF to produce N,N',N''-(Triphenylene-1,5,9-triyl)trihexanamide. rsc.org Similarly, reactions with other acyl chlorides like pentanoyl chloride and benzoyl chloride can be employed. rsc.org

Precursor Design and Derivatization for Targeted Architectures

The ability to synthesize specifically functionalized triphenylene precursors is crucial for creating targeted molecular architectures and materials with tailored properties. rsc.org This involves the strategic introduction of various functional groups, including halogens and amines, at specific positions on the triphenylene core.

Synthesis of Halogenated Triphenylene Intermediates

Halogenated triphenylenes serve as versatile intermediates in the synthesis of more complex derivatives. A key strategy for their synthesis involves the diazotization of triphenylene-1,5,9-triamine followed by a Sandmeyer-type reaction. For example, treating triphenylene-1,5,9-triamine with sodium nitrite (B80452) in the presence of hydrobromic acid and sulfuric acid, followed by reaction with copper(I) bromide, yields 1,5,9-tribromotriphenylene. rsc.orggoogle.com This tri-halogenated triphenylene can then undergo further reactions, such as Sonogashira coupling, to introduce various alkynes. google.com

Table 2: Synthesis of 1,5,9-Tribromotriphenylene

| Starting Material | Reagents | Key Steps | Product | Reference |

|---|

The development of synthetic routes to halogenated triphenylenes is significant for creating precursors for porous graphene nanomaterials and other advanced materials. nih.gov

Introduction of Amine Functionalities for Specific Regioisomers

Controlling the placement of amine groups on the triphenylene ring is essential for producing specific regioisomers. While the direct synthesis of triphenylene-1,5,9-triamine is well-established, methods for creating other isomers often rely on multi-step synthetic sequences. The palladium-catalyzed amination of halogen-substituted triphenylene moieties is one such approach. tdx.cat This allows for the controlled introduction of amine groups at desired positions, enabling the synthesis of a variety of functionalized triphenylene-based materials. tdx.cat The ability to selectively synthesize different regioisomers is critical for fine-tuning the electronic and self-assembly properties of the resulting materials. mdpi.com

Reactivity and Advanced Derivatization Strategies of Triphenylene 1,5,9 Triamine

Amine-Centric Transformations and Functional Group Interconversions

The three primary amine groups on the triphenylene (B110318) scaffold are the primary sites of reactivity, allowing for a variety of transformations to modify the molecule's properties.

Acylation Reactions for Amide Derivatives

The primary amine groups of triphenylene-1,5,9-triamine readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amide derivatives. This transformation is a common strategy to modify the electronic properties of the molecule, as the amide groups are less basic and can engage in hydrogen bonding, influencing the self-assembly and solubility of the resulting compounds. The acylation of amines is a well-established reaction in organic synthesis and can be carried out under mild and eco-friendly conditions, for instance, using acetic anhydride (B1165640) in an aqueous medium with a base like sodium bicarbonate. semanticscholar.org While specific examples detailing the acylation of triphenylene-1,5,9-triamine are not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests this reaction proceeds efficiently.

Diazotization and Subsequent Coupling Reactions

The amine functionalities of triphenylene-1,5,9-triamine can be converted to diazonium salts through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com These resulting tris(diazonium) salts are versatile intermediates for a range of subsequent reactions.

One important application is the Sandmeyer reaction , where the diazonium groups are replaced by various nucleophiles, such as halides (Cl⁻, Br⁻) or cyanide (CN⁻), in the presence of a copper(I) salt catalyst. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This provides a powerful method for introducing new functional groups onto the triphenylene core that are not easily accessible by other means. A notable example is the diazotization of 1,5,9-triaminotriphenylene in hydrochloric acid with sodium nitrite, followed by reaction with a halide salt to produce 1,5,9-trihalotriphenylene compounds. google.com

The generated diazonium salts can also act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds. wikipedia.orglibretexts.org The reaction with phenols typically requires basic conditions (pH 9-10) to deprotonate the phenol (B47542) to the more reactive phenoxide ion, while coupling with anilines is carried out in weakly acidic conditions (pH 4-5) to prevent side reactions on the aniline (B41778) nitrogen. stackexchange.com These azo dyes have extended conjugated π-systems and are of interest for their optical properties.

Electrophilic and Nucleophilic Substitution Pathways on the Triphenylene Core

The triphenylene core itself can undergo substitution reactions, although the reactivity is significantly influenced by the directing effects of the three amine groups.

Electrophilic Aromatic Substitution (EAS) on triphenylene-1,5,9-triamine is directed by the strongly activating and ortho-, para-directing amine groups. However, the fused polycyclic aromatic system of triphenylene has a more complex reactivity pattern than simple benzene (B151609) derivatives. The positions for electrophilic attack will be determined by a combination of the electronic effects of the amine groups and the inherent reactivity of the different positions on the triphenylene nucleus. Due to the strong activation by the amine groups, these reactions are expected to proceed under relatively mild conditions.

Nucleophilic Aromatic Substitution (SNA r) on the triphenylene core is generally difficult due to the electron-rich nature of the aromatic system. ck12.orgwikipedia.org However, if the amine groups are first converted to good leaving groups (e.g., via diazotization) or if strong electron-withdrawing groups are present on the ring, nucleophilic substitution can occur. pressbooks.publibretexts.orgmasterorganicchemistry.com For instance, the Sandmeyer reaction is a type of nucleophilic aromatic substitution on the diazonium salt intermediate. wikipedia.org The reactivity of haloarenes toward nucleophilic substitution is generally low but can be enhanced by the presence of electron-withdrawing groups. ck12.org

Condensation and Cyclization Reactions for Extended π-Systems

The strategic placement of the three amine groups in triphenylene-1,5,9-triamine makes it an ideal precursor for the synthesis of larger, well-defined polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles through condensation and cyclization reactions.

Formation of Triazacoronenes (TACs) via Reactions with Aldehydes

Metal-Catalyzed Coupling Reactions for Triphenylene Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the triphenylene core, typically starting from a halogenated triphenylene derivative. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

A key strategy involves the initial conversion of triphenylene-1,5,9-triamine to a trihalo-triphenylene derivative via a Sandmeyer-type reaction as described previously. google.com This trihalo-triphenylene can then be used as a substrate in various cross-coupling reactions.

The Sonogashira reaction , a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to 1,5,9-triiodotriphenylene. google.com The reaction with various alkynes proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst to yield 1,5,9-trialkynyltriphenylene derivatives. google.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 1,5,9-Triiodotriphenylene | p-Methylphenylacetylene | Tetrakis(triphenylphosphine)palladium, Copper(I) iodide, Triethylamine (B128534) | 1,5,9-Tris(p-methylphenylacetylene)triphenylene | 63% | google.com |

| Data derived from a patent describing the synthesis of coronene (B32277) derivatives. |

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is another widely used method for forming C-C bonds with triphenylene derivatives. wikipedia.orgnih.govresearchgate.netresearchgate.net This reaction is versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgsemanticscholar.orgresearchgate.net This reaction could be employed to couple triphenylene-1,5,9-triamine with aryl halides or to functionalize a halogenated triphenylene with other amines, further extending the library of accessible triphenylene derivatives for materials science applications.

Applications in Advanced Materials and Supramolecular Systems

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Triphenylene-1,5,9-triamine serves as a critical node in the construction of crystalline porous polymers like COFs and MOFs. These materials are renowned for their high surface areas, ordered pore structures, and tunable functionalities.

The synthesis of COFs and MOFs often relies on the principles of reticular chemistry, where molecular building blocks are stitched together through strong covalent or coordination bonds to form extended, periodic networks. The three amine groups of Triphenylene-1,5,9-triamine can undergo condensation reactions with multidentate aldehydes or other complementary linkers to form robust imine-linked COFs. nih.govmdpi.comgoogle.com The planar and symmetric nature of the triphenylene (B110318) core helps to direct the formation of highly ordered, crystalline frameworks. ethz.chethz.ch

The electronic and optoelectronic properties of COFs derived from Triphenylene-1,5,9-triamine can be systematically tuned through judicious selection of the linking units. The incorporation of electron-donating or electron-withdrawing groups on the complementary linker can modulate the bandgap and charge carrier mobility of the resulting COF. rsc.orgresearchgate.net For instance, condensing Triphenylene-1,5,9-triamine with an electron-deficient aldehyde can create a donor-acceptor framework, which often exhibits enhanced charge separation and transport properties beneficial for optoelectronic applications. rsc.org

The degree of π-conjugation within the COF framework also plays a crucial role. Linkages that maintain or extend the π-system, such as imine bonds, are essential for achieving high conductivity. ethz.ch The stacking arrangement of the 2D COF layers further influences the electronic properties, with ordered stacking facilitating efficient interlayer charge transport. ethz.ch

| Linker Molecule | Resulting COF Type | Expected Electronic Property Modulation |

|---|---|---|

| Terephthaldehyde | Imine-linked COF | Moderate bandgap, good charge transport |

| 2,4,6-Tris(p-formylphenoxy)1,3,5-triazine (TFPT) | Donor-Acceptor COF | Reduced bandgap, enhanced photoconductivity rsc.org |

| Pyrene-based dialdehyde | Extended π-conjugated COF | High charge carrier mobility, potential for high conductivity |

The inherent porosity of COFs synthesized from Triphenylene-1,5,9-triamine makes them promising candidates for gas storage and separation applications. The high surface area and well-defined pore structure allow for the efficient adsorption of gas molecules. rsc.org The nitrogen-rich environment created by the triamine functionality and the imine linkages can enhance the affinity for certain gases, such as carbon dioxide, through dipole-quadrupole interactions. rsc.org

The pore size and functionality of these COFs can be tailored by varying the length and chemical nature of the linker molecules. This allows for the development of materials with selective adsorption properties for specific gas mixtures. For example, the introduction of fluorine atoms into the framework has been shown to improve CO2/CH4 selectivity in related triazine-based COFs. nih.gov

| Framework (Analogous System) | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | Reference |

|---|---|---|---|

| TPA-COF (Triphenylamine-based) | up to 1747 | up to 4.2 | rsc.org |

| HHU-COF-1 (Triazine-based) | 2352 | Not Reported | nih.gov |

| CTF-1 (Triazine-based) | ~550 | ~1.32 (at 298K) |

The functional groups within COFs can act as active sites for catalysis. The amine groups of Triphenylene-1,5,9-triamine and the nitrogen atoms in the resulting imine linkages can serve as basic catalytic sites. Furthermore, the porous structure allows for the diffusion of reactants and products, while the high stability of the framework ensures catalyst recyclability.

While specific catalytic applications for COFs derived directly from Triphenylene-1,5,9-triamine are still under exploration, related triphenylphosphine-based COFs have demonstrated excellent performance as supports for metal catalysts in reactions such as olefin hydroformylation. researchgate.net The triphenylene-based framework provides a stable and well-defined environment for the catalytic metal centers, enhancing their activity and selectivity. It is anticipated that COFs incorporating Triphenylene-1,5,9-triamine could similarly be functionalized with metal ions or nanoparticles to create novel heterogeneous catalysts.

Organic Electronic and Optoelectronic Devices

The semiconducting nature of materials derived from Triphenylene-1,5,9-triamine makes them attractive for applications in organic electronic and optoelectronic devices.

In the architecture of an Organic Light-Emitting Diode (OLED), hole transport materials (HTMs) play a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Triphenylene derivatives, in general, are known to be effective HTMs due to their good charge transport properties and thermal stability. elsevierpure.comcapes.gov.brresearchgate.net

While direct experimental data on the use of Triphenylene-1,5,9-triamine in OLEDs is limited, its structural features suggest it would be a promising candidate. The electron-rich triphenylene core and the amine groups are expected to facilitate hole transport. The rigid structure could also contribute to a high glass transition temperature, which is desirable for the morphological stability and longevity of OLED devices. researchgate.net The performance of such a material would be evaluated based on metrics such as current efficiency, power efficiency, and external quantum efficiency (EQE).

| Device Metric | Description | Typical Values for High-Performance HTMs |

|---|---|---|

| Current Efficiency (cd/A) | Ratio of luminance to current density. | > 50 cd/A |

| Power Efficiency (lm/W) | Ratio of luminous flux to input power. | > 30 lm/W |

| External Quantum Efficiency (EQE) (%) | Ratio of emitted photons to injected electrons. | > 20% |

Development of Organic Semiconductors and Related Materials

The inherent electronic properties of the triphenylene core, combined with the modulating effects of amine substituents, make Triphenylene-1,5,9-triamine derivatives promising for applications in organic electronics. The planar structure of triphenylene facilitates strong π-π stacking, which creates pathways for charge transport. In organic semiconductors, charge carriers (holes or electrons) are typically localized on individual molecules and move through the material by "hopping" between adjacent molecules. The efficiency of this process is highly sensitive to the molecular packing and orbital overlap between neighboring molecules.

Triphenylene derivatives are well-known for their ability to form one-dimensional columnar structures, which act as favorable channels for charge transport. This ordered stacking significantly enhances charge carrier mobility compared to disordered, isotropic arrangements of the same molecules. Research into various triphenylene analogues has led to the development of both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. For instance, novel solution-processed π-extended triphenylene-based semiconductors have been synthesized and integrated into field-effect transistors (FETs). Single-crystal-based FETs using these materials have demonstrated promising charge carrier mobilities, showcasing the potential of the triphenylene scaffold in electronic devices.

Furthermore, donor-acceptor (D-A) dyads based on triphenylene have been developed to achieve ambipolar charge transport, meaning they can conduct both holes and electrons. By linking a triphenylene unit (the donor) with an electron-accepting unit like perylene, researchers have created discotic liquid-crystalline compounds. These materials self-assemble into segregated columns of donor and acceptor molecules, creating distinct pathways for hole and electron transport, respectively.

| Material System | Device Type | Max. Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| π-extended triphenylene analogues | Single-Crystal FET | ~0.03 | ~10³ | |

| Triphenylene-Perylene D-A Dyads | Time-of-Flight (TOF) | ~10⁻³ (hole and electron) | N/A |

This table summarizes reported charge carrier mobilities for different organic semiconductor systems based on triphenylene derivatives. FET = Field-Effect Transistor.

Supramolecular Assemblies and Host-Guest Chemistry

The ability of molecules to spontaneously organize into well-defined, larger structures is the foundation of supramolecular chemistry. Triphenylene-1,5,9-triamine is an ideal component for such systems due to its planarity, symmetry, and functional amine groups.

The primary driving force for the self-assembly of triphenylene-based molecules is the π–π stacking interaction between the flat, electron-rich aromatic cores. This interaction leads to the formation of stable, one-dimensional columnar structures. The triphenylene units stack face-to-face, creating what is known as a discotic liquid crystal mesophase. The precise arrangement within these columns and the spacing between molecules can be tuned by modifying the peripheral functional groups attached to the triphenylene core.

Research has shown that incorporating triphenylene building blocks into larger, shape-persistent macrocycles enhances the propensity for self-assembly compared to their non-cyclic counterparts. The pre-organized, rigid structure of the macrocycle strengthens the π–π stacking interactions, leading to the formation of well-defined microstructures in solution. Interestingly, even subtle changes in the macrocyclic structure, with identical molecular geometries, can lead to the formation of micro-objects with vastly different shapes. This highlights the high degree of control that molecular design can exert over the resulting supramolecular architecture.

While specific applications of Triphenylene-1,5,9-triamine itself in chemical sensing are an emerging area, its structure contains all the necessary features for molecular recognition and host-guest chemistry. The three amine groups are capable of forming specific hydrogen bonds with complementary guest molecules. Furthermore, these nitrogen centers can act as coordination sites for metal ions, a principle often used in chemosensors.

When Triphenylene-1,5,9-triamine is used as a building block in porous materials like covalent organic frameworks (COFs), its properties can be harnessed for selective guest binding. The pores of such a framework would be lined with amine groups, creating a specific chemical environment. This concept has been demonstrated in analogous systems, such as triphenylamine-based COFs. In these materials, pores functionalized with specific groups create preferential adsorption sites for guest molecules like trimesic acid through optimized hydrogen-bonding interactions. This host-guest interaction can also be used to tailor the electronic properties of the material, a process known as supramolecular doping. Similarly, related C3-symmetric polyaromatic compounds with triamine-like chelating sites have been developed as effective electrochemical and optical sensors for divalent transition metal cations. These examples underscore the potential of the Triphenylene-1,5,9-triamine scaffold in designing advanced sensing and recognition platforms.

Development of Functional Polymeric Materials

The C3 symmetry and trifunctional nature of Triphenylene-1,5,9-triamine make it an exceptional monomer for the synthesis of highly ordered, two-dimensional functional polymers, most notably Covalent Organic Frameworks (COFs). COFs are crystalline porous materials constructed from light elements linked by strong covalent bonds. The geometry of the monomer directly dictates the topology and pore structure of the resulting framework.

By reacting Triphenylene-1,5,9-triamine with complementary C2-symmetric linkers (e.g., dialdehydes), it is possible to construct 2D COFs with a hexagonal honeycomb-like structure. The triphenylene units serve as the vertices of the hexagonal pores. These materials exhibit several desirable properties:

High Crystallinity: The reversible nature of the imine bond formation during synthesis allows for error correction, leading to highly ordered crystalline structures.

Permanent Porosity: The rigid covalent backbone prevents the framework from collapsing upon solvent removal, resulting in permanent, accessible pores.

Large Surface Area: The porous nature of these COFs can lead to exceptionally high Brunauer-Emmett-Teller (BET) surface areas.

High Thermal and Chemical Stability: The strong covalent bonds and robust aromatic nature of the triphenylene core impart significant stability to the framework.

The properties of COFs derived from triamine building blocks can be tailored for specific applications. For instance, COFs synthesized from structurally similar monomers like tris(4-aminophenyl)amine (B13937) have demonstrated excellent performance in gas storage and separation, particularly for carbon dioxide. The nitrogen atoms within the framework enhance the interaction with CO₂ molecules, leading to high uptake capacities. The planarity and symmetry of the monomers have been shown to be crucial factors in achieving high crystallinity and surface area in the final COF.

| Monomer System | Resulting COF Properties | Application | Reference |

| Tris(4-aminophenyl)amine + Triarylaldehydes | Hexagonal pores, BET surface area up to 1747 m²/g, Pore size 1.80-2.55 nm | CO₂ Uptake (up to 92.38 mg/g at 273 K) | |

| 1,3,5-tris-(4-aminophenyl)triazine + Biphenyl dicarboxaldehyde | Imine-linked 2D framework, high thermal stability | Gas Separation (Membranes) | |

| 2,4,6-triphenyl-1,3,5-triazine based monomers | Donor-Acceptor structure, enhanced photocurrent | Photoelectrochemical H₂ Evolution |

This table presents properties and applications of Covalent Organic Frameworks (COFs) synthesized from C3-symmetric triamine monomers analogous to Triphenylene-1,5,9-triamine.

Advanced Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Elucidating Structure and Electronic Interactions

Spectroscopy is a cornerstone in the study of Triphenylene-1,5,9-triamine, providing detailed information from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure and assessing the molecular symmetry of triphenylene (B110318) derivatives. In solution, the high symmetry (D3h) of the triphenylene core, when symmetrically substituted as in Triphenylene-1,5,9-triamine, leads to simplified ¹H and ¹³C NMR spectra.

For the parent triphenylene, the ¹H NMR spectrum shows two distinct signals corresponding to the A and B protons. chemicalbook.com In derivatives, the substitution pattern dictates the complexity of the spectrum. For Triphenylene-1,5,9-triamine, the proton signals would correspond to those on the aromatic core and the amine groups. Solid-state ¹³C cross-polarization magic angle spinning (CP/MAS) NMR is particularly crucial for characterizing insoluble materials derived from this compound, such as covalent organic frameworks (COFs), confirming the formation of new covalent bonds and the integrity of the triphenylene unit within the polymer structure. berkeley.eduresearchgate.net

Table 1: Representative NMR Data for Triphenylene Core Data for the unsubstituted Triphenylene core is provided for reference.

| Nucleus | Proton Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | A (positions 1,4,5,8,9,12) | ~8.64 | chemicalbook.com |

| ¹H NMR | B (positions 2,3,6,7,10,11) | ~7.64 | chemicalbook.com |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. For Triphenylene-1,5,9-triamine, the IR spectrum is expected to show distinct bands corresponding to the amine and aromatic functionalities.

Key expected vibrational modes include:

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region, characteristic of the primary amine groups.

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp peaks in the 1400-1650 cm⁻¹ region, which are characteristic of the polycyclic aromatic core. berkeley.edu

C-N Stretching: Usually appearing in the 1250-1350 cm⁻¹ range.

In the context of COFs synthesized from triphenylene precursors, FTIR is instrumental in confirming the consumption of starting materials (e.g., disappearance of aldehyde C=O stretch) and the formation of new linkages (e.g., appearance of imine C=N stretch). berkeley.edu Surface-enhanced Raman scattering (SERS) has been employed for the trace detection of the parent triphenylene, demonstrating the sensitivity of Raman spectroscopy for analyzing this class of molecules. nih.govsigmaaldrich.com Theoretical studies using Density Functional Theory (DFT) have been used to investigate and assign the vibrational spectra of substituted triphenylenes, correlating spectral features with structural parameters. nih.gov

Table 2: Expected IR Absorption Regions for Triphenylene-1,5,9-triamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | researchgate.net |

| Aromatic (C-H) | Stretching | ~3040 | berkeley.edu |

| Aromatic (C=C) | Stretching | 1600 - 1605 | berkeley.edu |

| Amine (C-N) | Stretching | 1250 - 1350 | researchgate.net |

The extended π-conjugated system of the triphenylene core gives rise to distinct electronic absorption and emission properties, which are studied using UV-Vis and fluorescence spectroscopy. Triphenylene derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* electronic transitions. researcher.life The presence of amine groups, which act as electron-donating auxochromes, can shift these absorption bands to longer wavelengths (a bathochromic shift) and influence the photophysical properties.

Research on various triphenylene derivatives shows absorption profiles between 250–325 nm. researcher.life These compounds are often fluorescent, with emission profiles similar to other triphenylene derivatives, typically showing fluorescence in the 350–400 nm range. researcher.life The interesting fluorescence properties of Triphenylene-1,5,9-triamine make it a candidate for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). smolecule.com

X-ray Diffraction Analysis for Solid-State Architectures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing insights into packing, porosity, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) provides the most precise structural data for a molecule, including bond lengths, angles, and crystal packing information. mdpi.com While obtaining a single crystal of Triphenylene-1,5,9-triamine itself can be challenging, studies on its derivatives have revealed crucial information about its behavior in the solid state. researcher.life These studies show that the planar triphenylene cores tend to self-assemble into columnar structures through π-π stacking interactions. researchgate.net The distance between the stacked aromatic cores is typically around 3.5 Å. researchgate.net The presence and nature of substituent groups can significantly influence this packing, sometimes impeding the ideal columnar organization. researcher.life Analysis of the crystal structures also allows for a detailed understanding of other intermolecular forces, such as hydrogen bonding involving the amine groups. researcher.life

Powder X-ray diffraction (PXRD) is indispensable for the characterization of polycrystalline materials, where single crystals are not available. This technique is extensively used to confirm the crystallinity and determine the structure of materials synthesized from Triphenylene-1,5,9-triamine, most notably Covalent Organic Frameworks (COFs). nih.gov

The PXRD patterns of these materials exhibit distinct diffraction peaks, confirming their long-range crystalline order. berkeley.edu By comparing the experimental PXRD pattern with simulated patterns generated from theoretical structural models, the crystal structure, including the unit cell parameters and stacking arrangement (e.g., eclipsed AA or staggered AB stacking), can be determined. berkeley.edu PXRD is also a vital tool for assessing the stability of these materials, as the retention of crystallinity after exposure to harsh chemical or thermal conditions indicates high stability.

Table 3: PXRD Data for a Representative Triphenylene-based Covalent Organic Framework (RICE-7)

| Peak Position (2θ) | Miller Indices (hkl) | Reference |

|---|---|---|

| 3.84° | (111) | nih.gov |

| 4.28° | (200) | nih.gov |

| 5.09° | (220) | nih.gov |

| 6.44° | (222) | nih.gov |

| 8.98° | (422) | nih.gov |

| 11.10° | (442) | nih.gov |

Surface and Microscopic Characterization for Material Morphology

The investigation into the surface and microscopic characteristics of Triphenylene-1,5,9-triamine primarily involves the analysis of its derivatives, which self-assemble into larger, ordered structures. Direct morphological studies on the isolated Triphenylene-1,5,9-triamine molecule are limited in available research. However, extensive characterization has been conducted on materials synthesized from this compound, providing valuable insights into its role in forming structured materials.

Notably, the analysis of a thiophene-functionalized triazacoronene (TTAC), a donor-acceptor-donor (D-A-D) type sensor synthesized from a substituted Triphenylene-1,5,9-triamine, offers a comprehensive look at the morphological properties of such derivative materials. acs.org

Thin films of TTAC, prepared by drop-casting a solution of the compound onto a glass substrate, have been examined using Scanning Electron Microscopy (SEM) to understand their surface morphology and thickness. acs.org These investigations are crucial for applications in electronic devices where the film's uniformity and structure are paramount. The SEM images provide a visual representation of the material's surface topography at the micro-scale. acs.orgresearchgate.net

Furthermore, the structural arrangement of these derivative molecules is elucidated through X-ray diffraction (XRD). acs.org For thin films, XRD patterns can reveal the orientation and packing of the molecules. acs.org For single crystals, which can be grown from slow evaporation of a solvent mixture, X-ray diffraction analysis provides precise atomic coordinates and details about the crystal lattice. acs.org

The single-crystal X-ray structure analysis of TTAC has revealed a distinctive supramolecular polymer architecture. This structure is formed through a combination of cooperative π–π stacking and intermolecular donor-acceptor interactions. acs.org Such detailed structural information is fundamental to understanding the material's electronic and optical properties.

Below are interactive data tables summarizing the crystallographic data for a thiophene-functionalized triazacoronene derivative of Triphenylene-1,5,9-triamine.

Table 1: Crystal Data and Structure Refinement for Thiophene-functionalized Triazacoronene (TTAC)

| Parameter | Value |

| Empirical Formula | C45H36N3S3 |

| Formula Weight | 718.96 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 14.896(3) Å |

| b | 20.453(4) Å |

| c | 11.834(2) Å |

| α | 90° |

| β | 94.89(3)° |

| γ | 90° |

| Volume | 3591.1(12) ų |

| Z | 4 |

| Density (calculated) | 1.329 Mg/m³ |

| Absorption Coefficient | 0.231 mm⁻¹ |

| F(000) | 1512 |

Table 2: Bond Lengths for Selected Bonds in Thiophene-functionalized Triazacoronene (TTAC)

| Bond | Length (Å) |

| S(1)-C(1) | 1.723(3) |

| S(1)-C(4) | 1.728(3) |

| S(2)-C(5) | 1.725(3) |

| S(2)-C(8) | 1.727(3) |

| S(3)-C(9) | 1.724(3) |

| S(3)-C(12) | 1.729(3) |

| N(1)-C(13) | 1.365(4) |

| N(1)-C(14) | 1.367(4) |

| N(2)-C(15) | 1.366(4) |

| N(2)-C(16) | 1.368(4) |

| N(3)-C(17) | 1.364(4) |

| N(3)-C(18) | 1.369(4) |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and other related properties. For the triphenylene (B110318) family of molecules, these calculations have provided crucial insights into their potential as organic semiconductors. They allow for the determination of key electronic parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them, which are critical for predicting the optical and electronic behavior of the material. researchgate.net

DFT has been widely employed to study the electronic and charge transport properties of triphenylene-based materials. The HOMO-LUMO gap is a key parameter that influences a material's conductivity and optical properties. Calculations on various triphenylene derivatives show that this gap can be tuned by modifying the peripheral substituent groups. For instance, different DFT functionals, such as B88LYP-DZVP and B3LYP-6-31g*, have been used to estimate these gaps, with results showing that the choice of functional can significantly impact the absolute values, though relative trends are often well-reproduced. researchgate.net

The following table presents DFT-calculated HOMO-LUMO gaps for various triphenylene derivatives, illustrating the effect of different substituents on the electronic structure. The calculations were performed by replacing long alkyl chains with methyl groups to reduce computational time. researchgate.net

| Compound Substituents | Calculated HOMO-LUMO Gap (eV) (B88LYP-DZVP) |

| Hexa-pentyloxy | 3.53 |

| Hexa-pentyloxy, 1x Cyano | 3.49 |

| Hexa-pentyloxy, 1x Nonaflate | 3.48 |

| Hexa-(3-methylbutyloxy) | 3.54 |

| Hexa-(3-methylbutyloxy), 1x Cyano | 3.51 |

| Hexa-(3-methylbutyloxy), 1x Nonaflate | 3.49 |

| This table is generated based on data from scientific literature. researchgate.net The values are for computationally simplified structures and are expected to be approximately 0.5 eV below the real values. researchgate.net |

Beyond individual molecules, computational studies investigate charge transport in molecular assemblies. For discotic mesogens like triphenylene derivatives, which can form ordered columnar structures, charge transport is highly anisotropic, favoring movement along the columns. aps.org Kinetic Monte Carlo simulations, using hopping rates derived from electronic structure calculations, can predict charge mobilities. Studies on hexa-octyl-thio-triphenylene have shown a dramatic increase in mobility when moving from a disordered isotropic phase to a more ordered columnar phase. aps.org This highlights the critical role of molecular ordering, which can be predicted and understood through a combination of molecular dynamics and quantum chemical calculations. aps.orgnih.gov

The table below shows charge mobility values for a triphenylene derivative in different phases, demonstrating the strong influence of morphology on charge transport properties.

| Phase | Temperature (K) | Mobility (μz) (cm²/V·s) |

| Disordered | 400 | 7.938 x 10⁻⁷ |

| Columnar | 280 | 4.782 x 10⁻⁶ |

| This table is based on data from a study on hexa-octyl-thio-triphenylene, which provides a model for the behavior of substituted triphenylenes. aps.org |

While specific computational studies on the reaction mechanisms of Triphenylene-1,5,9-triamine are not widely documented, the reactivity of its core functional groups—primary aromatic amines—is well-understood through computational chemistry. DFT is a standard tool for investigating reaction pathways, calculating activation energies, and predicting the regioselectivity and stereoselectivity of chemical reactions. mdpi.comnih.gov

For a molecule like Triphenylene-1,5,9-triamine, the amine groups are expected to be the primary sites of reactivity.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atoms makes the amine groups nucleophilic. DFT studies on the reactions of various primary amines with electrophiles like aldehydes or alkenes have detailed the mechanism of nucleophilic attack, the formation of intermediates (such as carbinolamines), and the transition states involved. nih.govscribd.com These calculations can clarify whether a reaction proceeds through a concerted or stepwise mechanism and how steric and electronic effects of the reactants influence the energy barriers. nih.gov

Electrophilic Aromatic Substitution: The triphenylene core is an aromatic system. The amine groups are activating, ortho-para directing groups, meaning they will facilitate electrophilic substitution on the aromatic rings at positions ortho and para to the C-N bonds. Computational methods can be used to model the stability of the sigma-complex intermediates for substitution at different positions, thereby predicting the most likely sites for reactions like halogenation, nitration, or Friedel-Crafts acylation.

Modern computational approaches are also moving towards using machine learning and neural networks, trained on large datasets of known reactions, to predict the outcomes of new chemical transformations. arxiv.org

Molecular Dynamics Simulations for Supramolecular Interactions and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is exceptionally well-suited for investigating the self-assembly of molecules into larger supramolecular structures and for understanding the dynamics of these assemblies. uvm.edunih.gov For Triphenylene-1,5,9-triamine and related discotic molecules, MD simulations provide atomic-level insight into how intermolecular forces, such as π-π stacking and hydrogen bonding, govern the formation of liquid crystalline phases and other ordered structures. aps.orgresearchgate.net

Simulations of triphenylene derivatives have successfully modeled the transition from a disordered, isotropic liquid state to an ordered, columnar liquid crystal phase. aps.org These studies, which may combine atomistic and coarse-grained models, can reveal how molecules arrange themselves into stacks and how these stacks pack together. Such simulations are crucial for understanding the morphologies that underpin the desirable charge transport properties of these materials. aps.orgdrexel.edu Furthermore, MD simulations can be used to study the dynamic disorder within these columns, such as rotational and translational fluctuations, and how these motions affect properties like charge mobility. nih.gov

Computational Design and Screening of Novel Triphenylene-1,5,9-triamine Based Architectures

The C3 symmetry and trifunctional nature of Triphenylene-1,5,9-triamine make it an excellent building block (or "monomer") for the construction of highly ordered, porous materials like Covalent Organic Frameworks (COFs). rsc.org Computational methods are playing a pivotal role in the in silico design and screening of these novel architectures before their synthesis is attempted in the lab. mdpi.comacs.org

High-throughput computational screening is a particularly powerful strategy. xjtlu.edu.cn This approach involves:

Generating Virtual Libraries: Creating large databases of potential COF structures by computationally combining various building blocks, including Triphenylene-1,5,9-triamine analogues, with different linker molecules. acs.org

Predicting Properties: Using DFT and other methods to calculate key properties for each virtual structure, such as porosity, surface area, electronic band structure, and stability. mdpi.com

Screening for Performance: Employing simulations, such as Grand Canonical Monte Carlo (GCMC), to predict the performance of the most promising candidates for specific applications, such as their capacity for gas storage (e.g., CO₂, H₂) or their selectivity in separating different gases. xjtlu.edu.cn

This computational-led approach accelerates the discovery of new materials by identifying the most promising structures for synthesis and experimental validation. For example, studies on COFs made from analogous C3-symmetric triamine building blocks have shown how the choice of monomer and linker affects the resulting framework's crystallinity, surface area, and CO₂ uptake capacity. rsc.org This synergy between computational prediction and experimental synthesis is crucial for tailoring the properties of Triphenylene-1,5,9-triamine-based architectures for targeted applications in areas like gas storage, catalysis, and organic electronics. acs.orgxjtlu.edu.cn

Emerging Research Frontiers and Future Perspectives

Triphenylene-1,5,9-triamine in Spintronics and Molecular Magnetism

The exploration of organic molecules for spintronic and magnetic applications is a rapidly growing field, offering the potential for lightweight, flexible, and tunable devices. The triphenylene (B110318) framework, particularly when functionalized with nitrogen-containing groups, serves as a key building block in the design of high-spin organic molecules. These molecules are of fundamental interest for understanding magnetic interactions in organic systems and for their potential use in data storage and quantum computing.

A significant area of research has been the use of triphenylene derivatives to create high-spin aminyl triradicals. The strategy involves the chemical oxidation of a precursor triamine to generate three unpaired electrons within a single molecule. The near-planar structure of the triphenylene core is crucial for ensuring effective π-conjugation, which mediates the magnetic interactions between the radical centers.

The design of these high-spin molecules often focuses on a 2,6,10-substituted triphenylene backbone, which acts as a ferromagnetic coupling unit (FCU). This specific substitution pattern is magnetically equivalent to three fused 3,4'-biphenyl FCUs and is predicted to favor a high-spin ground state. The synthesis of the precursor fused triamines typically begins with 2,6,10-tribromo-3,7,11-trimethyltriphenylene. This starting material undergoes a series of reactions including oxidation, esterification, reaction with a Grignard reagent, and dehydration to introduce the necessary functionalities. Subsequent chemical transformations lead to the formation of the fused triamine precursors.

The generation of the high-spin aminyl triradicals is achieved through the oxidation of these triamines. This is often carried out at low temperatures by reacting the triamine with a strong base like n-butyllithium to form a trianion, followed by oxidation with iodine. This process results in the formation of a triradical species with a quartet (S=3/2) ground state.

The magnetic properties of these triphenylene-based aminyl triradicals provide valuable insights into ferromagnetic coupling in organic systems. The 2,6,10-triphenylene ferromagnetic coupling unit ensures that the unpaired electrons on the nitrogen atoms interact in a way that aligns their spins, leading to a high-spin quartet ground state. This is a significant finding as achieving ferromagnetic coupling in purely organic molecules is a considerable challenge.

Experimental techniques such as SQUID magnetometry and electron paramagnetic resonance (EPR) spectroscopy are used to characterize the magnetic states of these triradicals. These studies have confirmed that the quartet ground state is well-separated from the low-spin excited doublet states. The energy gap between the doublet and quartet states (ΔEDQ) has been experimentally determined to be in the range of 1.0–1.1 kcal mol⁻¹, which corresponds to over 85% population of the quartet ground state at room temperature. The degree of steric shielding around the aminyl radical centers has been found to influence the magnitude of this energy gap.

Table 1: Magnetic Properties of Triphenylene-Based Aminyl Triradicals

| Property | Value | Significance |

| Ground State Spin (S) | 3/2 (Quartet) | Indicates ferromagnetic coupling between the three radical centers. |

| Doublet-Quartet Energy Gap (ΔEDQ) | 1.0–1.1 kcal mol⁻¹ | A larger gap signifies a more stable high-spin ground state. |

| Quartet State Population (at RT) | >85% | Demonstrates the persistence of the high-spin state at room temperature. |

Integration into Hybrid Material Systems

The potential of triphenylene-1,5,9-triamine extends to its use as a building block in the construction of highly ordered, porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The threefold symmetry and the presence of three reactive amine groups make TPTA an ideal tritopic linker for creating two-dimensional or three-dimensional networks.

While research on MOFs and COFs has extensively utilized triphenylene derivatives, the direct incorporation of triphenylene-1,5,9-triamine is an area of emerging interest. For instance, the related compound 2,3,6,7,10,11-hexaiminotriphenylene has been successfully used to create conductive 2D MOFs. These materials exhibit a graphene-like honeycomb structure where the triphenylene-based ligands are linked by metal ions. Such materials are being investigated for their electrical conductivity and potential applications in spintronics and as chemical sensors.

Similarly, in the field of COFs, triamine precursors are commonly used to form porous crystalline materials through reactions with aldehydes. These materials are known for their high surface areas, thermal stability, and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. The integration of triphenylene-1,5,9-triamine into COF structures is a promising route to developing novel materials with unique electronic and magnetic properties arising from the triphenylene core.

Challenges and Opportunities in Advanced Functionalization and Application Development

Despite the promising research, several challenges need to be addressed to realize the full potential of triphenylene-1,5,9-triamine in advanced applications. A primary challenge in the context of the high-spin aminyl triradicals is their stability. These open-shell species are often reactive and can have limited lifetimes, especially at room temperature. The primary decomposition pathway is believed to be hydrogen atom abstraction from the solvent. Enhancing the stability of these radicals, for instance through increased steric hindrance around the radical centers, is a key area of ongoing research.

The functionalization of the triphenylene core itself presents another set of challenges. While the amine groups provide reactive handles, achieving selective C-H functionalization of the aromatic core to further tune the molecule's properties can be difficult. Developing new synthetic methodologies to overcome these challenges will be crucial for creating more complex and functional triphenylene-based materials.

Nevertheless, the opportunities that lie ahead are substantial. The development of stable, high-spin organic molecules based on triphenylene-1,5,9-triamine could lead to breakthroughs in organic spintronics and the creation of novel magnetic materials. Furthermore, the incorporation of this building block into hybrid materials like MOFs and COFs opens up possibilities for creating multifunctional materials with combined porosity, conductivity, and magnetic properties. These advanced materials could find applications in a wide range of areas, from data storage and quantum information processing to catalysis and sensing. The continued exploration of the rich chemistry of triphenylene-1,5,9-triamine is poised to unlock new and exciting scientific frontiers.

Q & A

Q. What are the established synthetic routes for preparing Triphenylene-1,5,9-triamine (TATP), and what experimental conditions are critical for achieving high yields?

TATP is synthesized via solvothermal reactions combining 1,5,9-triamine-triphenylene with terephthalaldehyde (TPA) in a solvent mixture of N,N-dimethylformamide/1,4-dioxane (10:1 v/v). Acid catalysts like acetic acid (AcOH) or triflic acid (TfOH) are added to initiate Schiff base condensation and subsequent cyclization. Optimal reaction temperatures (typically 80–120°C) and acid strength are critical for controlling polymerization kinetics and product purity .

Q. How can researchers characterize the structural and electronic properties of TATP-derived conjugated microporous polymers (CMPs)?

Key techniques include:

- FT-IR and NMR spectroscopy to confirm imine bond formation and cyclization.

- UV-Vis spectroscopy to measure optical band gaps, which correlate with acid catalyst pKa (e.g., stronger acids like TfOH reduce band gaps by enhancing conjugation via cyclization).

- Nitrogen porosimetry to analyze surface area and pore size distribution, critical for applications in gas adsorption .

Q. What are the primary applications of TATP in materials science, and how do its structural features enable these functions?

TATP serves as a precursor for CMPs due to its planar triphenylene core and three amine groups, which enable:

- Controlled polymerization via Schiff base reactions.

- Tunable porosity through acid-catalyzed cyclization, creating π-conjugated frameworks for gas storage or catalysis.

- Electron-deficient aromatic systems suitable for optoelectronic devices .

Advanced Research Questions

Q. How does the pKa of acid catalysts influence the optical band gap and electronic structure of TATP-based CMPs?

A linear quantitative relationship exists between acid catalyst pKa and the optical band gap of CMPs. Stronger acids (e.g., TfOH, pKa ≈ −12) promote in situ C−C cyclization, extending π-conjugation and reducing band gaps (e.g., from ~2.5 eV for acetic acid to ~1.8 eV for TfOH). This is validated via UV-Vis Tauc plots and DFT calculations .

Q. What mechanistic insights explain the differences in stability and reactivity between uncyclized (ucCMP) and cyclized (cCMP) TATP polymers?

Cyclized CMPs exhibit enhanced thermal stability (up to 400°C) due to rigidified π-conjugated frameworks. In contrast, ucCMPs retain dynamic imine bonds, making them susceptible to hydrolysis under acidic conditions. Reactivity studies using thermogravimetric analysis (TGA) and solvent exposure tests are recommended to assess degradation pathways .

Q. Can TATP-based CMPs be optimized for selective CO₂ adsorption, and what structural modifications would enhance performance?

Theoretical studies suggest that introducing electron-withdrawing groups (e.g., −NO₂) to the triphenylene core could strengthen CO₂ binding via dipole interactions. Experimental validation requires:

Q. How do solvent polarity and reaction time affect the degree of cyclization in TATP polymerization?

Polar aprotic solvents (e.g., DMF) stabilize intermediate imine bonds, favoring cyclization over linear polymerization. Prolonged reaction times (>72 hours) under acidic conditions increase cyclization efficiency, as shown by kinetic studies using time-resolved FT-IR and MALDI-TOF mass spectrometry .

Methodological Guidance

- For reproducibility : Always pre-dry solvents and monomers to prevent side reactions. Monitor reaction progress using in situ Raman spectroscopy to detect cyclization milestones.

- For data interpretation : Use Scherrer analysis of XRD patterns to estimate crystallite size in CMPs, which impacts gas diffusion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.